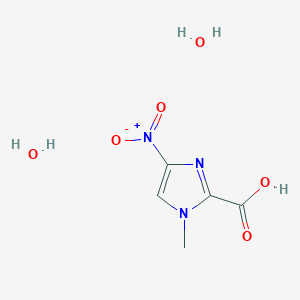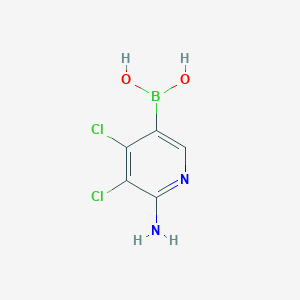
1-Bromo-3-(difluoromethyl)-2,4,5-trifluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(difluoromethyl)-2,4,5-trifluorobenzene is an organic compound with the molecular formula C7H2BrF5. This compound is part of the halogenated benzene family, characterized by the presence of bromine and multiple fluorine atoms attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
The synthesis of 1-Bromo-3-(difluoromethyl)-2,4,5-trifluorobenzene typically involves halogenation and fluorination reactions. One common method is the bromination of 3-(difluoromethyl)-2,4,5-trifluorobenzene using bromine or a bromine-containing reagent under controlled conditions. Industrial production methods may involve more complex processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Bromo-3-(difluoromethyl)-2,4,5-trifluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide, potassium tert-butoxide, and other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Bromo-3-(difluoromethyl)-2,4,5-trifluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorinated compounds with potential biological activity.
Medicine: It is used in the synthesis of medicinal compounds, including potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(difluoromethyl)-2,4,5-trifluorobenzene depends on its specific application. In chemical reactions, the bromine and fluorine atoms play a crucial role in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary depending on the specific reaction or application.
Comparación Con Compuestos Similares
1-Bromo-3-(difluoromethyl)-2,4,5-trifluorobenzene can be compared with other halogenated benzenes, such as:
1-Bromo-3-(difluoromethyl)-2-fluorobenzene: Similar in structure but with fewer fluorine atoms, leading to different reactivity and applications.
1-Bromo-2-difluoromethylbenzene: Another related compound with different substitution patterns, affecting its chemical properties and uses.
1-Bromo-3-(difluoromethyl)benzene: Lacks the additional fluorine atoms, resulting in different chemical behavior.
Propiedades
Fórmula molecular |
C7H2BrF5 |
|---|---|
Peso molecular |
260.99 g/mol |
Nombre IUPAC |
1-bromo-3-(difluoromethyl)-2,4,5-trifluorobenzene |
InChI |
InChI=1S/C7H2BrF5/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,7H |
Clave InChI |
QPNCZGFOTPZEOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)F)C(F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


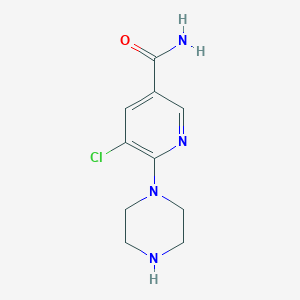
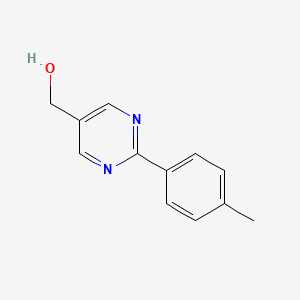
![Methyl 6-iodobenzo[d]oxazole-2-carboxylate](/img/structure/B12972801.png)
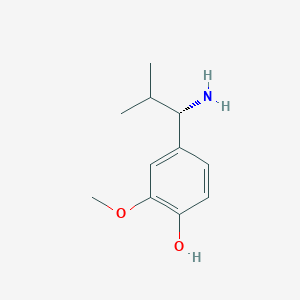
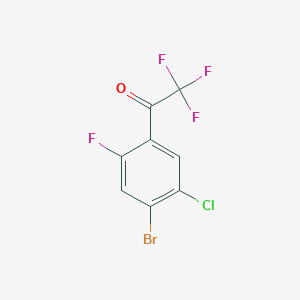


![3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12972827.png)
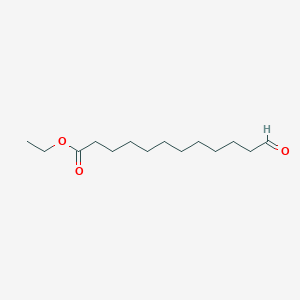

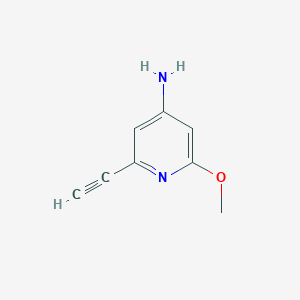
![(S)-4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)benzamide](/img/structure/B12972839.png)
